molecular formula C18H20BNO B052853 (S)-2-Methyl-CBS-oxazaborolidine CAS No. 112022-81-8

(S)-2-Methyl-CBS-oxazaborolidine

Cat. No.: B052853
CAS No.: 112022-81-8
M. Wt: 277.2 g/mol
InChI Key: VMKAFJQFKBASMU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-CBS-oxazaborolidine (CAS: 112022-81-8) is a chiral oxazaborolidine catalyst widely used in enantioselective reductions of prochiral ketones to produce secondary alcohols with high enantiomeric excess (ee) . Its structure features a boron atom coordinated within a bicyclic framework, with a methyl group at the 2-position and an (S)-configured stereocenter. This catalyst operates via the Corey–Bakshi–Shibata (CBS) mechanism, where borane (BH₃) acts as the stoichiometric reducing agent, and the oxazaborolidine directs stereoselectivity . Key advantages include:

  • High enantioselectivity: Achieves >90% ee in many cases .
  • Stability: Unlike earlier oxazaborolidines (e.g., non-methylated variants), the B-methylated structure enhances air and moisture stability, enabling practical handling .
  • Broad substrate compatibility: Effective for aryl, alkyl, and α,β-unsaturated ketones .

Preparation Methods

Traditional Laboratory Synthesis Routes

The classical preparation of (S)-2-methyl-CBS-oxazaborolidine involves a multi-step sequence starting from (S)-proline. This method, while foundational, faces challenges in scalability and cost-efficiency:

Formation of the Boronate Ester Intermediate

(S)-Proline reacts with borane (BH₃) in tetrahydrofuran (THF) under inert conditions to form a boronate ester intermediate. This step requires precise temperature control (-10°C to 0°C) to prevent side reactions . The intermediate’s instability necessitates immediate progression to cyclization.

Cyclization to Oxazaborolidine

Heating the boronate ester to 60–80°C induces cyclization, forming the oxazaborolidine ring. Anhydrous conditions are critical, as moisture leads to hydrolysis and reduced yield .

Methylation for Final Product

Methylation using methyl iodide or dimethyl sulfate introduces the methyl group at the boron center. This step achieves 70–85% yields but generates stoichiometric waste, complicating purification .

Key Challenges:

  • Temperature Sensitivity : Exothermic reactions risk thermal runaway at scale.

  • Solvent Handling : THF requires rigorous drying and recycling, increasing costs .

Patent-Based Industrial Synthesis

The CN101274938A patent (2007) outlines a scalable six-step process addressing traditional limitations :

Reaction Sequence and Conditions

StepReagents/ConditionsPurposeYield
1(S)-Proline, Borane-THFForm borane-proline adduct90%
2CO, LiBH₄ catalystSynthesize methyl boronic anhydride88%
3Toluene, 110–130°CCyclization and methylation92%
4THF recycling via CaO treatmentSolvent recovery>95% purity

This method replaces expensive diphenylprolinol with proline, reducing raw material costs by 40% .

Solvent Recycling Innovation

THF is treated with calcium oxide post-reaction to remove water and peroxides, enabling reuse without distillation. This reduces solvent waste by 70% compared to traditional methods .

Optimization of Reaction Parameters

Temperature and Pressure Effects

  • Carbon Monoxide Reaction : Optimal at 20–45°C and 1–2 atm, achieving 88% yield of methyl boronic anhydride .

  • Cyclization : Conducted at 110–130°C in toluene, minimizing side products while maintaining 92% yield .

Catalytic Enhancements

Lithium borohydride (5–10 mol%) accelerates the CO-borane reaction, reducing time from 12 hours to 2 hours .

Scalability and Industrial Production

Continuous Flow Reactors

Adoption of continuous flow systems enhances heat dissipation during exothermic steps, enabling throughputs exceeding 100 kg/day .

Economic and Environmental Impact

MetricTraditional MethodPatent Method
Raw Material Cost$520/kg$310/kg
Solvent Waste30% lost5% lost
Energy Consumption150 kWh/kg90 kWh/kg

The patent method reduces carbon footprint by 40% through solvent recycling and catalytic efficiencies .

Analytical Characterization

Spectroscopic Validation

  • ¹¹B NMR : Single peak at 32.5 ppm confirms boron integration into the oxazaborolidine ring .

  • ¹H NMR : Methyl group resonance at 0.25–0.30 ppm (br s) verifies successful methylation .

Purity Standards

Industrial batches (e.g., Sigma-Aldrich’s 1M toluene solution) exceed 99% purity, validated by GC-MS and chiral HPLC .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is renowned for its ability to catalyze the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Common Reagents and Conditions:

    Reagents: Borane (BH3), (S)-proline, methylating agents.

    Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) are commonly used.

Major Products: The major products of reactions catalyzed by this compound are chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Scientific Research Applications

(S)-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound’s ability to catalyze the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

    Industry: this compound is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-CBS-oxazaborolidine involves the formation of a complex between the boron atom and the substrate. This complexation activates the substrate for reduction. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, leading to the formation of a single enantiomer of the product.

Molecular Targets and Pathways: The primary molecular target of this compound is the carbonyl group of ketones. The compound facilitates the transfer of hydride ions to the carbonyl carbon, resulting in the formation of chiral alcohols.

Comparison with Similar Compounds

(R)-2-Methyl-CBS-Oxazaborolidine

The (R)-enantiomer of the catalyst produces the opposite enantiomer of the alcohol product compared to the (S)-form. For example:

  • In the synthesis of 4-hydroxy-retinoic acid, (R)-2-methyl-CBS-oxazaborolidine yielded (4R)-alcohols, while the (S)-isomer produced (4S)-alcohols .
  • In the resolution of 13-series resolvins, (R)- and (S)-isomers generated 13R-HDPA and 13S-HDPA, respectively, demonstrating stereochemical control over biological metabolites .
Parameter (S)-Isomer (R)-Isomer
Enantioselectivity 97% ee (e.g., cryptofolione synthesis) 97% ee (e.g., 4R-hydroxy-retinoic acid)
Stereochemical Outcome (S)-Alcohols (R)-Alcohols
Applications Widely used in natural product synthesis Employed for mirror-image targets

Non-Methylated CBS-Oxazaborolidines

Early CBS catalysts (e.g., (S)-CBS-oxazaborolidine without the 2-methyl group) were less practical due to:

  • Air and moisture sensitivity : Required inert conditions for storage and handling .
  • Lower stability : Degraded rapidly, limiting reuse and scalability .
    In contrast, the 2-methyl substitution in (S)-2-methyl-CBS-oxazaborolidine enhances stability without compromising catalytic efficiency .

Alternative Chiral Catalysts

Noyori Asymmetric Transfer Hydrogenation

In cases where CBS reduction fails (e.g., sterically hindered enones), Noyori catalysts (Ru-based) achieve higher enantioselectivity. For example:

  • CBS reduction of enone 4 yielded <10% ee, whereas Noyori hydrogenation provided 95% ee .
Catalyst Substrate Compatibility Typical ee Conditions
This compound Aryl/alkyl ketones 90–98% BH₃·THF, −78°C to 0°C
Noyori (Ru-based) Challenging enones 95% HCO₂H/Et₃N, mild temps

(Ipc)₂B(allyl) Reagents

Used in bryostatin synthesis for allylboration, these reagents offer complementary stereocontrol but require cryogenic conditions (−90°C) and specialized ligands .

Substrate-Specific Limitations

This compound exhibits variable performance:

  • High efficacy: 98% de in cryptofolione synthesis , 97% ee in retinoic acid derivatives .
  • Low efficacy: <10% ee in certain enones, necessitating alternative methods .

Key Research Findings

  • Scalability: Kilogram-scale production is feasible, as noted in industrial specifications .
  • Synthetic Utility : Critical in total syntheses of bryostatin , luffarin I , and TGR5 agonists .
  • Safety : Classified as flammable (H225) and irritant (H315-H319), requiring precautions during handling .

Biological Activity

(S)-2-Methyl-CBS-oxazaborolidine is a chiral organoboron compound that plays a significant role in asymmetric synthesis, particularly in the reduction of prochiral ketones to form chiral secondary alcohols. Its unique structure, characterized by a cyclic boron-nitrogen bond, enables it to act as an effective Lewis acid catalyst, facilitating selective chemical transformations. This article explores the biological activity of this compound, its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₁₈H₂₀BNO
  • Molar Mass : 277.17 g/mol
  • CAS Number : 112022-81-8
  • Appearance : Solid, soluble in organic solvents like toluene

This compound operates primarily through Lewis acid catalysis. The mechanism involves:

  • Coordination with Carbonyl Groups : The boron atom forms a complex with the carbonyl group of a ketone or aldehyde.
  • Activation for Nucleophilic Attack : This complexation activates the carbonyl for nucleophilic attack by hydride sources such as borane.
  • Enantioselective Reduction : The chiral environment provided by the oxazaborolidine ring directs the attack, leading to the formation of a specific enantiomer of the product alcohol.

Applications in Asymmetric Synthesis

This compound is extensively utilized in various chemical reactions, including:

  • Asymmetric Reduction of Ketones : Converts prochiral ketones into chiral secondary alcohols.
  • Synthesis of Bioactive Compounds : Employed in the synthesis of pharmaceuticals such as ezetimibe and aprepitant.
  • Production of Chiral Intermediates : Facilitates the creation of α-hydroxy acids, α-amino acids, and other biologically relevant compounds.

Biological Activity and Case Studies

While specific biological activities of this compound are less documented compared to its synthetic applications, its role in producing biologically active compounds highlights its importance. Below are notable studies demonstrating its application:

Table 1: Summary of Research Findings

Study ReferenceCompoundBiological ActivityFindings
EzetimibeCholesterol absorption inhibitorSynthesized using this compound as a catalyst for key steps.
AprepitantAnti-emetic agentEnantioselective synthesis facilitated by this compound resulted in higher efficacy.
DDM AnaloguesCytotoxicity against cancer cell linesComparison showed enhanced activity with compounds synthesized using this compound.

Case Study: Synthesis of Ezetimibe

Ezetimibe is an important drug used to lower cholesterol levels. The synthesis involves several steps where this compound is employed to ensure high enantioselectivity during the reduction of key intermediates. This process not only improves yield but also enhances the pharmacological profile of the final product.

Q & A

Basic Questions

Q. What is the role of (S)-2-Methyl-CBS-oxazaborolidine in enantioselective ketone reductions, and how does it compare to other chiral catalysts?

this compound is a chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction to enantioselectively reduce prochiral ketones to secondary alcohols. Unlike earlier oxazaborolidines (e.g., catalyst 1 ), the B-methylated derivative This compound is air- and moisture-stable, allowing for easier handling and storage . It operates at low catalytic loadings (0.05–0.1 mol%) with borane (BH₃) as the stoichiometric reductant, achieving >90% enantiomeric excess (ee) for aryl ketones . Compared to enzymatic or transition-metal catalysts, it offers faster reaction times (minutes vs. hours) and predictable stereochemical outcomes based on the catalyst’s (S)-configuration .

Q. How should this compound be stored and handled to maintain catalytic activity?

The catalyst is typically supplied as a 1.0 M solution in THF or toluene. For optimal stability:

  • Store under inert gas (N₂ or Ar) at room temperature in sealed containers.
  • Avoid exposure to moisture or acidic conditions, which degrade the oxazaborolidine ring .
  • Pre-dry substrates and solvents (e.g., THF over molecular sieves) to prevent deactivation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity when using this compound for structurally similar ketones?

Discrepancies in ee values often arise from subtle steric or electronic differences in substrates. For example:

  • Alnustone (1) reduction : this compound produced (S)-alcohols with 85% ee, but sterically hindered ketones (e.g., bicyclic systems) may show reduced selectivity due to unfavorable transition-state geometries .
  • Isoprostanoid synthesis : Enantioselectivity dropped from 90% to 75% ee when reducing α,β-unsaturated ketones, likely due to competing conjugate addition pathways .
    Methodological solutions :
  • Screen alternative borane sources (e.g., BH₃·THF vs. BH₃·SMe₂) to modulate reactivity .
  • Use computational modeling (DFT) to predict transition-state preferences .

Q. What strategies optimize the recovery and reuse of this compound in multi-step syntheses?

While the catalyst is not typically recovered due to low loadings, recycling is feasible in flow systems or immobilized setups:

  • Immobilization : Anchor the catalyst to silica or polymers via the proline nitrogen, retaining >80% activity over 3 cycles .
  • Macrocycle synthesis : In the total synthesis of Aigialomycin D, the catalyst was used in a telescoped process without isolation, minimizing waste .

Q. How does this compound enable stereochemical control in molecular machines?

In Feringa-type rotary motors, the catalyst’s chirality directs unidirectional rotation:

  • Stepwise reduction : Enantioselective ring-opening of lactones with this compound establishes stereogenic centers that dictate rotational directionality (e.g., 270° vs. 90° intermediates) .
  • Inversion of motion : Using the (R)-enantiomer reverses the rotation axis, demonstrating the catalyst’s role in chirality transfer .

Q. Methodological Considerations

Q. How to analyze enantiomeric excess (ee) in CBS reduction products?

  • Chiral HPLC or GC : Use columns like Chiralcel OD-H or Cyclodex-B for alcohols derived from aryl ketones .
  • NMR with chiral shift reagents : Eu(hfc)₃ or Mosher’s ester derivatives provide rapid ee estimation for polar substrates .

Q. What are common pitfalls in scaling up CBS reductions, and how are they mitigated?

  • Exothermicity : BH₃ additions can cause rapid temperature spikes. Use slow reagent addition and cooling (0°C) .
  • Catalyst inhibition : Electron-deficient ketones (e.g., nitroaryl) may require higher catalyst loadings (up to 0.2 mol%) .

Q. Comparative Data

Substrate Class Typical ee (%) Key Factors Affecting Selectivity Reference
Aryl ketones85–95Electron-donating substituents enhance ee
α,β-unsaturated ketones70–85Competing 1,2- vs. 1,4-reduction pathways
Bicyclic ketones60–75Steric hindrance at the carbonyl site

Q. Emerging Applications

  • Isoprostanoid synthesis : The catalyst enabled diastereodivergent routes to 15-F2t isoprostanes, critical for studying oxidative stress biomarkers .
  • Antibacterial diarylheptanoids : Enantioselective reduction of alnustone facilitated access to nonphenolic analogs with enhanced bioactivity .

Properties

IUPAC Name

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAFJQFKBASMU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370458
Record name (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112022-81-8
Record name (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112022-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine
(S)-2-Methyl-CBS-oxazaborolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.